![molecular formula C12H18FNO B13261333 2-[1-(Butylamino)ethyl]-4-fluorophenol](/img/structure/B13261333.png)
2-[1-(Butylamino)ethyl]-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Butylamino)ethyl]-4-fluorophenol is an organic compound with the molecular formula C12H18FNO. This compound is characterized by the presence of a butylamino group attached to an ethyl chain, which is further connected to a fluorophenol ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Butylamino)ethyl]-4-fluorophenol typically involves the reaction of 4-fluorophenol with 1-(butylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Butylamino)ethyl]-4-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenol derivatives.
Scientific Research Applications
2-[1-(Butylamino)ethyl]-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Butylamino)ethyl]-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Methylamino)ethyl]-4-fluorophenol
- 2-[1-(Ethylamino)ethyl]-4-fluorophenol
- 2-[1-(Propylamino)ethyl]-4-fluorophenol
Uniqueness
2-[1-(Butylamino)ethyl]-4-fluorophenol is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain may enhance its lipophilicity, affecting its solubility, bioavailability, and interaction with biological targets.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[1-(butylamino)ethyl]-4-fluorophenol |
InChI |
InChI=1S/C12H18FNO/c1-3-4-7-14-9(2)11-8-10(13)5-6-12(11)15/h5-6,8-9,14-15H,3-4,7H2,1-2H3 |
InChI Key |
MEKIGASVRXEBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


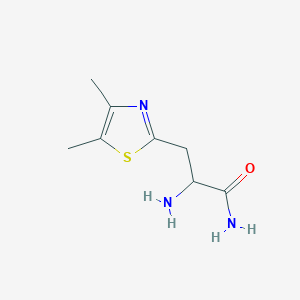


![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine](/img/structure/B13261266.png)
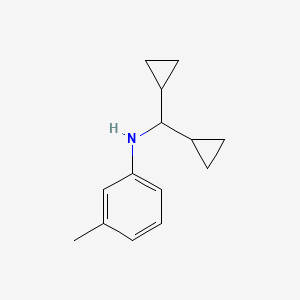
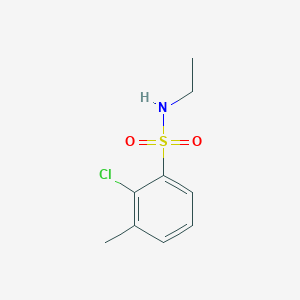

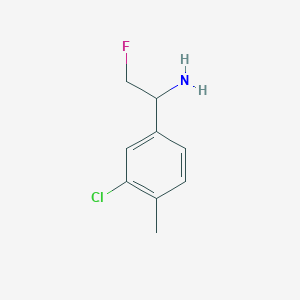
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine](/img/structure/B13261281.png)
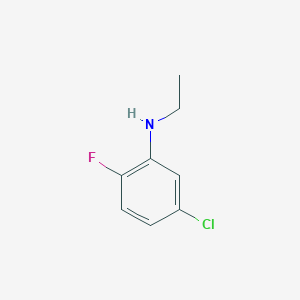
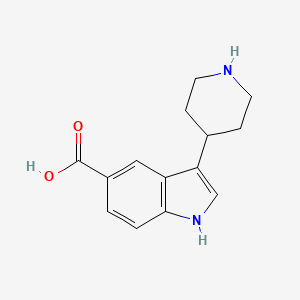

![3-{1-[(2-Hydroxypropyl)amino]ethyl}benzonitrile](/img/structure/B13261300.png)

